6-Bromo-2-(difluoromethyl)quinolin-4(1H)-one 6-Bromo-2-(difluoromethyl)quinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15920163
InChI: InChI=1S/C10H6BrF2NO/c11-5-1-2-7-6(3-5)9(15)4-8(14-7)10(12)13/h1-4,10H,(H,14,15)
SMILES:
Molecular Formula: C10H6BrF2NO
Molecular Weight: 274.06 g/mol

6-Bromo-2-(difluoromethyl)quinolin-4(1H)-one

CAS No.:

Cat. No.: VC15920163

Molecular Formula: C10H6BrF2NO

Molecular Weight: 274.06 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(difluoromethyl)quinolin-4(1H)-one -

Specification

Molecular Formula C10H6BrF2NO
Molecular Weight 274.06 g/mol
IUPAC Name 6-bromo-2-(difluoromethyl)-1H-quinolin-4-one
Standard InChI InChI=1S/C10H6BrF2NO/c11-5-1-2-7-6(3-5)9(15)4-8(14-7)10(12)13/h1-4,10H,(H,14,15)
Standard InChI Key ZEGAQALDXGRVIE-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(F)F

Introduction

PropertyValueSource
IUPAC Name6-bromo-2-(difluoromethyl)-1H-quinolin-4-one
CAS NumberNot publicly disclosed
Molecular FormulaC10H6BrF2NO\text{C}_{10}\text{H}_{6}\text{BrF}_{2}\text{NO}
Molecular Weight274.06 g/mol
Canonical SMILESC1=CC2=C(C=C1Br)C(=O)C=C(N2)C(F)F

The difluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom facilitates further functionalization via cross-coupling reactions .

Synthesis and Manufacturing

Halogenation Strategies

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.85 (s, 1H, NH), 8.09 (d, J = 7.2 Hz, 1H), 7.64 (td, J = 7.6, 1.4 Hz, 1H), 2.27 (s, 3H) .

  • HRMS (ESI): m/z [M+H]⁺ calculated 274.0540, found 274.0538.

X-ray Crystallography

Crystal structures of related compounds (e.g., 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) reveal planar quinoline systems with dihedral angles up to 126° between aromatic rings .

Applications in Drug Discovery

Lead Optimization

  • SAR Studies: Bromine enhances potency against resistant strains, while difluoromethyl improves pharmacokinetics .

  • Prodrug Design: Phosphorylation of the 4-keto group enhances aqueous solubility .

Industrial Scale-Up

Continuous flow reactors enable gram-scale production with >90% purity, critical for preclinical trials .

Future Research Directions

  • Targeted Drug Delivery: Liposomal encapsulation to improve bioavailability .

  • Resistance Mitigation: Co-administration with efflux pump inhibitors.

  • Green Chemistry: Solvent-free synthesis using mechanochemical methods .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator